molecular formula C4H12Cl2N2O2 B14013349 2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride

2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride

Cat. No.: B14013349
M. Wt: 196.08 g/mol
InChI Key: CKAAWCHIBBNLOJ-WGQXMLGFSA-N
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Description

2,4-Diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride is a deuterium-labeled analog of 2,4-diaminobutyric acid. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as metabolic research, environmental science, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride typically involves the introduction of deuterium atoms into the 2,4-diaminobutyric acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine compounds, and substituted derivatives with different functional groups. These products are often used as intermediates in further chemical synthesis or as reference standards in analytical studies .

Scientific Research Applications

2,4-Diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic research to trace metabolic pathways and understand the dynamics of biochemical reactions.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.

    Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of 2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can inhibit certain enzymes, such as GABA transaminase, leading to elevated levels of gamma-aminobutyric acid (GABA) and potential antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminobutyric acid: The non-deuterated analog of the compound, used in similar research applications but without the benefits of isotopic labeling.

    2,4-Diaminopyrimidine: A structurally similar compound used in anti-tubercular drug development.

Uniqueness

The uniqueness of 2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. This makes it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C4H12Cl2N2O2

Molecular Weight

196.08 g/mol

IUPAC Name

2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/i1D2,2D2,3D;;

InChI Key

CKAAWCHIBBNLOJ-WGQXMLGFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)C([2H])(C(=O)O)N.Cl.Cl

Canonical SMILES

C(CN)C(C(=O)O)N.Cl.Cl

Origin of Product

United States

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